molecular formula C9H15ClN6 B12129471 C9H15ClN6

C9H15ClN6

Katalognummer: B12129471
Molekulargewicht: 242.71 g/mol
InChI-Schlüssel: CXEMBXSRMHKLEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C9H15ClN6 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride . This compound is a purine derivative that has been studied for its potential therapeutic and industrial applications. It exhibits bioactivity and potency against various biological targets, making it a promising candidate for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride typically involves the reaction of purine derivatives with appropriate amine compounds under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as precipitation, adsorption, impregnation, and coprecipitation are commonly used in the preparation of catalysts and other chemical compounds .

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized purine derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and targets.

    Medicine: Investigated for its potential therapeutic applications, including its bioactivity against certain diseases.

    Industry: Utilized in the development of industrial catalysts and other chemical processes .

Wirkmechanismus

The mechanism of action of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to purine receptors or other biological targets, leading to changes in cellular signaling and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride include other purine derivatives and compounds with similar molecular structures .

Uniqueness

What sets 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride apart from other similar compounds is its specific bioactivity and potency against certain biological targets. This makes it a unique candidate for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C9H15ClN6

Molekulargewicht

242.71 g/mol

IUPAC-Name

3-(3,5-dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine;hydrochloride

InChI

InChI=1S/C9H14N6.ClH/c1-4-8-11-12-9(14(8)10)15-7(3)5-6(2)13-15;/h5H,4,10H2,1-3H3;1H

InChI-Schlüssel

CXEMBXSRMHKLEK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C(N1N)N2C(=CC(=N2)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.